Sulfinic vs. Sulfonic Acid Acidity and Reactivity
2-Methylpyridine-3-sulfinic acid bears the sulfinic acid functional group (R–S(=O)OH), which has a pKa of approximately 2, rendering it fully deprotonated to the sulfinate anion at physiological pH [1]. In contrast, its closest oxidized analog, 2-methylpyridine-3-sulfonic acid (R–SO₃H), has a predicted pKa of −2.23 ± 0.33 , making it approximately 10,000- to 50,000-fold more acidic. This difference has direct consequences: the sulfinate form (RSO₂⁻) is a soft nucleophile capable of participating in alkylation, Michael addition, and transition-metal-catalyzed desulfinative cross-coupling reactions, whereas the sulfonate form (RSO₃⁻) is a hard, non-nucleophilic anion that serves primarily as a leaving group or counterion [1].
~15,000‑fold difference
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 2 (class-level value for aromatic sulfinic acids, determined by potentiometric titration of six aromatic sulfinic acids) [2] |
| Comparator Or Baseline | 2-Methylpyridine-3-sulfonic acid: predicted pKa = −2.23 ± 0.33 |
| Quantified Difference | ΔpKa ≈ 4.2 units; corresponds to approximately 15,000-fold difference in acid strength |
| Conditions | Aqueous solution, 25 °C; sulfinic acid pKa from potentiometric titration; sulfonic acid pKa from ACD/Labs prediction |
Why This Matters
A procurement decision based solely on structural similarity between sulfinic and sulfonic acid analogs will deliver a compound with fundamentally different protonation state, nucleophilicity, and synthetic applicability at any given pH.
- [1] Wikipedia contributors. Sulfinic acid. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Sulfinic_acid (accessed 2026-04-30). View Source
- [2] Burkhard, R. K.; Sellers, D. E.; DeCou, F.; Lambert, J. L. The pKa's of Aromatic Sulfinic Acids. J. Org. Chem. 1959, 24 (6), 767–769. View Source
